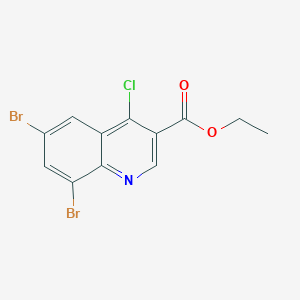
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone, commonly known as 2,4-DCP, is a synthetic compound used for a variety of purposes. It has been studied for its potential as a pesticide, as a plasticizer, and for its use in the production of pharmaceuticals. 2,4-DCP has been used in the synthesis of a range of compounds, including the active ingredient in the insecticide DDT, as well as other insecticides and herbicides. It has also been used in the manufacture of a variety of plastics, including polyvinyl chloride (PVC). The compound has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
Wissenschaftliche Forschungsanwendungen
2,4-DCP has been studied for its potential as a pesticide, as a plasticizer, and for its use in the production of pharmaceuticals. It has been used in the synthesis of a range of compounds, including the active ingredient in the insecticide DDT, as well as other insecticides and herbicides. It has also been used in the manufacture of a variety of plastics, including polyvinyl chloride (1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone). The compound has also been studied for its potential as an anti-inflammatory and anti-tumor agent. In addition, 2,4-DCP has been studied for its potential as a fungicide, an insect repellent, and a plant growth regulator.
Wirkmechanismus
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a compound with a similar dichlorophenyl group, acts as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid affects the auxin signaling pathway in plants .
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DCP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low volatility, making it safe to handle in the laboratory. However, 2,4-DCP is also a volatile compound, and it can be difficult to control the concentration of the compound in a laboratory setting.
Zukünftige Richtungen
The potential of 2,4-DCP as an anti-inflammatory and anti-tumor agent has not yet been fully explored. Further research is needed to determine the precise mechanism of action of the compound, as well as its potential uses in the medical field. Additionally, further research is needed to explore the potential of 2,4-DCP as an insect repellent, fungicide, and plant growth regulator. Finally, further research is needed to explore the potential of 2,4-DCP as a plasticizer, as well as its potential use in the manufacture of pharmaceuticals.
Synthesemethoden
2,4-DCP is synthesized through a process involving the reaction of 2,4-dichlorophenol and dimethylformamide in the presence of sodium hydroxide and anhydrous sodium acetate. The reaction is carried out at a temperature of 60-90°C. The reaction is typically performed in a two-phase system, with the reaction mixture being separated into two phases. The first phase is the reaction phase, in which the reactants are mixed and heated. The second phase is the extraction phase, in which the product is separated from the reaction mixture. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted byproducts.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCIQIMPKUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


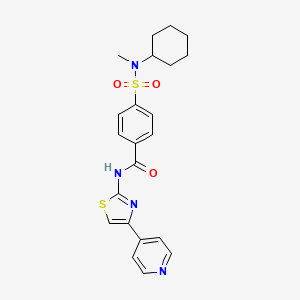
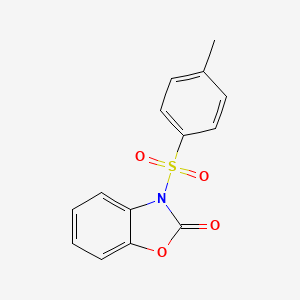

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)
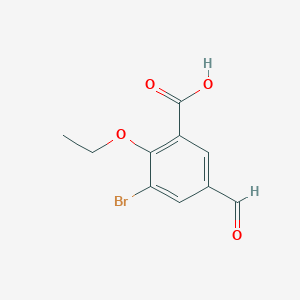
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)
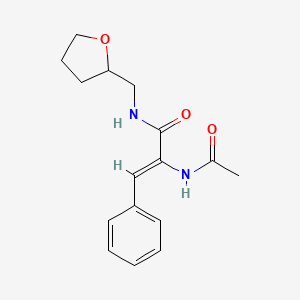
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)
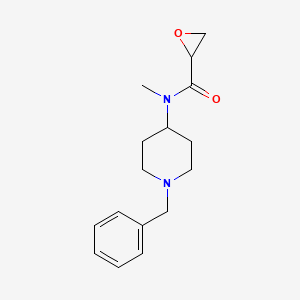
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)
